5-Aminotetramethyl Rhodamine
CAS No.: 167095-10-5
Cat. No.: VC20760822
Molecular Formula: C24H23N3O3
Molecular Weight: 401.5 g/mol
* For research use only. Not for human or veterinary use.

CAS No. | 167095-10-5 |
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Molecular Formula | C24H23N3O3 |
Molecular Weight | 401.5 g/mol |
IUPAC Name | 6-amino-3',6'-bis(dimethylamino)spiro[2-benzofuran-3,9'-xanthene]-1-one |
Standard InChI | InChI=1S/C24H23N3O3/c1-26(2)15-6-9-19-21(12-15)29-22-13-16(27(3)4)7-10-20(22)24(19)18-8-5-14(25)11-17(18)23(28)30-24/h5-13H,25H2,1-4H3 |
Standard InChI Key | SCDBRTCWHLGIMU-UHFFFAOYSA-N |
SMILES | CN(C)C1=CC2=C(C=C1)C3(C4=C(C=C(C=C4)N)C(=O)O3)C5=C(O2)C=C(C=C5)N(C)C |
Canonical SMILES | CN(C)C1=CC2=C(C=C1)C3(C4=C(C=C(C=C4)N)C(=O)O3)C5=C(O2)C=C(C=C5)N(C)C |
Chemical Structure and Nomenclature
5-Aminotetramethyl Rhodamine belongs to the tetramethylrhodamine (TAMRA) family, which are members of the triphenylmethane group closely related to fluorescein. The compound is specifically the 5-isomer variant with an amino (-NH2) functional group at the 5-position of the xanthene core structure . The compound features a planar xanthene moiety that is responsible for its fluorescent properties .
Structural Characteristics
The general structure of tetramethylrhodamine derivatives consists of a xanthene core with dimethylamino groups at the 3' and 6' positions. In 5-Aminotetramethyl Rhodamine, the amino group is specifically located at the 5-position of the lower benzene ring . The compound is often distinguished from its structural isomer, 6-Aminotetramethyl Rhodamine, which has the amino group at the 6-position.
Nomenclature and Synonyms
Several naming conventions are used for this compound in scientific literature:
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5-Aminotetramethyl Rhodamine
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5-Amino-TAMRA
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TAMRA-5-amine
Physico-chemical Properties
5-Aminotetramethyl Rhodamine exhibits specific physical and chemical properties that make it valuable for various applications, particularly in fluorescence-based techniques.
Spectroscopic Properties
The spectroscopic characteristics of 5-Aminotetramethyl Rhodamine are similar to other tetramethylrhodamine derivatives, with some variations based on the amino substituent.
The compound exhibits strong fluorescence in the green-yellow region of the visible spectrum, making it useful for various fluorescence-based applications .
Solubility and Stability
5-Aminotetramethyl Rhodamine, like other rhodamine derivatives, is typically soluble in polar organic solvents and moderately soluble in water. The amino group increases water solubility compared to some other rhodamine derivatives. The compound shows good stability under standard laboratory conditions but may be sensitive to extreme pH conditions and prolonged exposure to intense light .
Synthesis Methods
The synthesis of isomerically pure 5-Aminotetramethyl Rhodamine has been a challenge in chemical research. Traditional methods often produce mixtures of 5- and 6-isomers that require separation.
Patented Synthesis Process
A significant advancement in the synthesis of 5-Aminotetramethyl Rhodamine was described in a patent (WO1995009170A1), which details a multi-step process that allows for the isolation of isomerically pure compounds .
The general synthesis route involves:
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Preparation of isomer precursors that can be separated
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Reduction of nitro groups to amino groups
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Formation of the rhodamine structure in the presence of a catalyst
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Isolation of the amine derivative (5-Aminotetramethyl Rhodamine)
Isomer Separation
A critical aspect of obtaining pure 5-Aminotetramethyl Rhodamine is the separation of the 5- and 6-isomers. This separation can be achieved at the precursor stage, which is more efficient than attempting to separate the final rhodamine derivatives .
Applications in Scientific Research
5-Aminotetramethyl Rhodamine serves as a versatile tool in various scientific applications, primarily due to its fluorescent properties and ability to be conjugated to other molecules.
Biological Labeling
The amino group in 5-Aminotetramethyl Rhodamine provides a reactive site for conjugation to biomolecules containing carboxylic acid, aldehyde, or ketone groups . This makes it valuable for protein labeling and tracking in biological systems.
Precursor for Functional Derivatives
5-Aminotetramethyl Rhodamine serves as a critical precursor for the synthesis of more complex functional derivatives, including:
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Haloacetamides (bromo-, chloro-, and iodoacetamides) for thiol-specific protein labeling
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Maleimide derivatives for selective conjugation to thiol groups
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Isothiocyanate derivatives (TRITC) for amine-reactive labeling
Fluorescent Probes and Imaging
The compound and its derivatives are extensively used in:
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Fluorescence microscopy
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Cell imaging
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Structure and dynamics studies of cellular and biological systems
Comparison with Related Compounds
5-Aminotetramethyl Rhodamine is part of a family of related rhodamine compounds, each with distinct properties and applications.
5-Aminotetramethyl Rhodamine vs. 6-Aminotetramethyl Rhodamine
The positional isomers have subtle differences in spectroscopic properties and reactivity. For complex biological applications where reproducibility is critical, using the purified single isomer (5-Aminotetramethyl Rhodamine) rather than isomer mixtures is preferred, as the minor positional difference might have biological implications .
Comparison with Derivative Compounds
Advanced Research Applications
Recent research has expanded the use of tetramethylrhodamine derivatives in various cutting-edge applications.
RNA Aptamer Binding Studies
Research has demonstrated that RNA aptamers can bind specifically to tetramethylrhodamine derivatives, including 5-TAMRA, with high affinity in the nanomolar range. The binding occurs through intercalation of the planar xanthene moiety of the ligand . This finding has implications for the development of RNA-based sensors and regulatory elements.
Structural Analysis Techniques
Advanced analytical techniques have been applied to study tetramethylrhodamine derivatives and their interactions with biomolecules:
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Small-angle X-ray scattering (SAXS) for solution structure determination
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Nuclear Magnetic Resonance (NMR) spectroscopy, including specialized techniques such as:
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Fluorescence quenching measurements to determine binding kinetics and affinities
Practical Considerations for Use
When working with 5-Aminotetramethyl Rhodamine in laboratory settings, several practical considerations should be taken into account.
Quality Control
When using 5-Aminotetramethyl Rhodamine for critical applications, it is important to verify:
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Isomeric purity (absence of the 6-isomer)
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Spectroscopic properties (absorption and emission spectra)
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Absence of fluorescent impurities that might interfere with applications
Future Research Directions
Based on current developments, several promising research directions for 5-Aminotetramethyl Rhodamine and related compounds can be identified:
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Development of new synthetic routes with higher yields and simpler purification procedures
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Creation of new functional derivatives with enhanced properties for specific biological applications
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Further exploration of interactions with nucleic acids and proteins
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Investigation of potential applications in super-resolution microscopy and other advanced imaging techniques
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